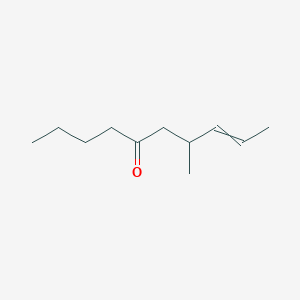
Osmium--ruthenium (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Osmium–ruthenium (1/1) is a compound consisting of equal parts osmium and ruthenium, both of which are members of the platinum group metals. These metals are known for their remarkable catalytic properties and resistance to corrosion. The combination of osmium and ruthenium in a 1:1 ratio results in a compound with unique chemical and physical properties that make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of osmium–ruthenium (1/1) typically involves the fusion of osmium and ruthenium metals. One common method is the KOH/KNO₃ fusion, where the metals are fused in the presence of potassium hydroxide and potassium nitrate. This method is effective for dissolving the metals and forming the desired compound .
Industrial Production Methods: In industrial settings, osmium and ruthenium are often extracted from platinum ores. The metals are separated and purified through a series of chemical processes, including oxidative fusions and the use of complex halides. The resulting osmium and ruthenium are then combined in the desired ratio to produce osmium–ruthenium (1/1) .
Analyse Des Réactions Chimiques
Types of Reactions: Osmium–ruthenium (1/1) undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For example, osmium tetroxide (OsO₄) and ruthenium tetroxide (RuO₄) are both strong oxidizing agents that can react with organic compounds to form hydroxylated products .
Common Reagents and Conditions: Common reagents used in reactions with osmium–ruthenium (1/1) include perfluorocarboxylic acids, which react with hydridonitrosyl complexes of osmium and ruthenium to form various products . These reactions often occur under boiling conditions in solvents such as toluene or 2-methoxyethanol .
Major Products Formed: The major products formed from reactions involving osmium–ruthenium (1/1) include hydroxylated organic compounds, nitrosyl complexes, and various coordination compounds. These products are valuable in both research and industrial applications .
Applications De Recherche Scientifique
Osmium–ruthenium (1/1) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and oxidation. In biology and medicine, osmium and ruthenium complexes have shown promise as anticancer agents due to their ability to inhibit mitochondrial respiration and induce cell death in cancer cells . Additionally, osmium–ruthenium (1/1) is used in the development of nanomaterials for applications in catalysis and sensing .
Mécanisme D'action
The mechanism of action of osmium–ruthenium (1/1) in biological systems involves the inhibition of mitochondrial respiration. The compound interferes with the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) levels. This results in oxidative stress and cell death . The molecular targets of osmium–ruthenium (1/1) include mitochondrial enzymes and DNA .
Comparaison Avec Des Composés Similaires
Osmium–ruthenium (1/1) shares similarities with other platinum group metal compounds, such as ruthenium tetroxide and osmium tetroxide. its unique combination of osmium and ruthenium in a 1:1 ratio gives it distinct properties that make it more effective in certain applications. For example, osmium–ruthenium (1/1) has been shown to have enhanced cellular uptake and greater potency as an inhibitor of mitochondrial calcium uptake compared to its individual components .
List of Similar Compounds:- Ruthenium tetroxide (RuO₄)
- Osmium tetroxide (OsO₄)
- Ruthenium trichloride (RuCl₃)
- Osmium trichloride (OsCl₃)
- Ruthenium and osmium nitrosyl complexes
Propriétés
Numéro CAS |
64418-20-8 |
|---|---|
Formule moléculaire |
OsRu |
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
osmium;ruthenium |
InChI |
InChI=1S/Os.Ru |
Clé InChI |
GIDFDWJDIHKDMB-UHFFFAOYSA-N |
SMILES canonique |
[Ru].[Os] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


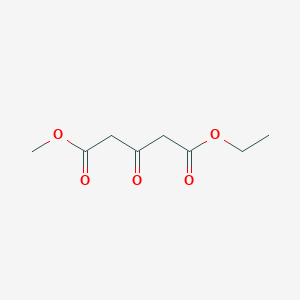
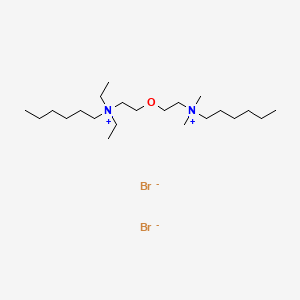
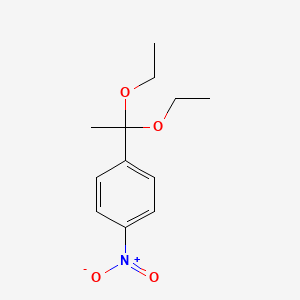

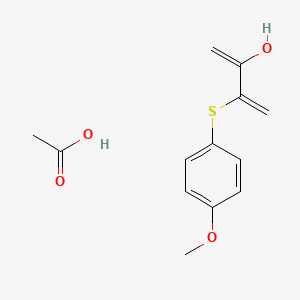
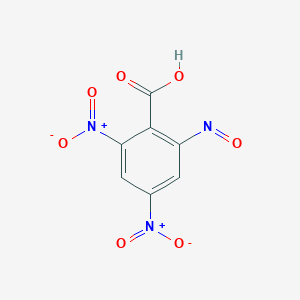

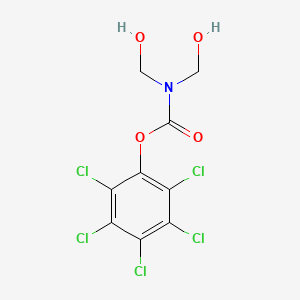
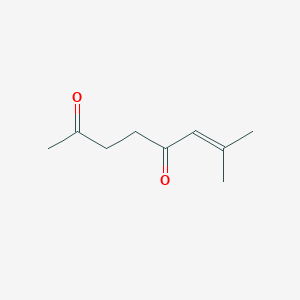
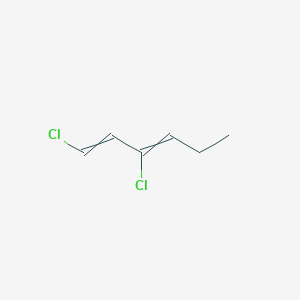
![[3-(Naphthalen-2-yl)-4-oxo-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14499438.png)

![2'-(2-Hydroxypropan-2-yl)-5'-methyl-4-pentyl[1,1'-biphenyl]-2,6-diol](/img/structure/B14499459.png)
